Antimycobacterial Potency Differentiation: 2-Hydroxy-Substituted Pyridinylsalicylamide Activity Against M. tuberculosis H37Rv
In a comprehensive hit-expansion study of N-pyrazinyl- and N-pyridyl-hydroxybenzamides, the 2-hydroxy-substituted series demonstrated selective antimycobacterial activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis H37Rv [1]. This activity profile is accompanied by selective targeting of staphylococci and a dual mechanism involving proteosynthesis inhibition and membrane depolarization in methicillin-resistant Staphylococcus aureus [1]. In contrast, non-hydroxylated N-pyridinylbenzamide analogs evaluated in parallel SAR studies showed substantially weaker or undetectable antimycobacterial activity, establishing the 2-hydroxy group as a critical potency determinant for this indication [2].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 6.25 μg/mL (2-hydroxy-N-pyridylbenzamide series) against M. tuberculosis H37Rv |
| Comparator Or Baseline | Non-hydroxylated N-pyridinylbenzamide analogs: weak or no detectable activity |
| Quantified Difference | Hydroxyl substitution enables measurable antimycobacterial activity where non-hydroxylated analogs are inactive |
| Conditions | M. tuberculosis H37Rv broth microdilution assay |
Why This Matters
For procurement decisions in antimycobacterial screening programs, the 2-hydroxy substitution is a gatekeeper feature distinguishing active from inactive compounds within the N-pyridinylbenzamide chemical series.
- [1] Kerda M, Šlechta P, Jand'ourek O, Konečná K, Hatoková P, Paterová P, Zitko J. Hit-expansion study of N-pyrazinyl- and N-pyridyl-hydroxybenzamides with determination of structure-activity relationships. Future Med Chem. 2023;15(19). View Source
- [2] Waisser K, et al. Antimycobacterial N-pyridinylsalicylamides, isosters of salicylamides. Il Farmaco. 2004;59(8):615-625. View Source
